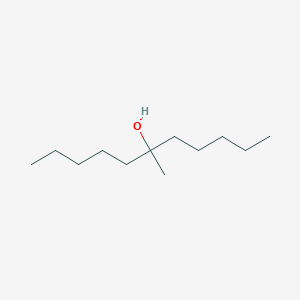

6-Methylundecan-6-ol

Description

Contextual Significance of Tertiary Branched Alcohols in Organic Chemistry

Tertiary alcohols are a class of organic compounds where the carbon atom bonded to the hydroxyl (-OH) group is also attached to three other carbon atoms. britannica.comlibretexts.org This structural arrangement has profound implications for their chemical reactivity and physical properties, distinguishing them from primary and secondary alcohols. britannica.commasterorganicchemistry.com The general formula for a tertiary alcohol is R₃COH. libretexts.org

The key characteristics that define the significance of tertiary branched alcohols include:

Steric Hindrance: The three alkyl groups surrounding the carbinol carbon (the carbon attached to the -OH group) create significant steric bulk. britannica.com This crowding hinders the approach of reagents, influencing the types of reactions the alcohol can undergo. For instance, tertiary alcohols are resistant to oxidation under standard conditions that would readily oxidize primary and secondary alcohols.

Carbocation Stability: When tertiary alcohols undergo reactions involving the loss of the hydroxyl group, they form a tertiary carbocation. These carbocations are highly stabilized by the inductive effects and hyperconjugation of the three alkyl groups. This stability facilitates reactions such as SN1 substitutions and E1 eliminations.

Physical Properties: The branching in tertiary alcohols affects their physical properties. For example, increased branching tends to lower the boiling point compared to their straight-chain isomers due to a decrease in the surface area available for intermolecular van der Waals forces. masterorganicchemistry.com However, the hydroxyl group still allows for hydrogen bonding, a key characteristic of all alcohols. byjus.com

These fundamental properties make tertiary branched alcohols valuable intermediates and building blocks in organic synthesis, enabling the construction of complex molecular architectures. nih.gov

Overview of Research Domains Pertaining to 6-Methylundecan-6-ol and Related Undecanols

Research involving this compound and related long-chain undecanols spans several specialized areas of chemistry. While direct research on this compound is specific, the broader context of undecanols and other long-chain alcohols provides insight into its potential areas of investigation.

Organic Synthesis and Methodology: The synthesis of complex molecules often requires the use of specific building blocks. Tertiary alcohols like this compound can serve as important intermediates. Research in this domain focuses on developing new synthetic routes to create such molecules and to use them in subsequent reactions. The synthesis of structurally similar complex alcohols is a key area of study in the total synthesis of natural products. researchgate.netyoutube.com

Fragrance and Flavor Chemistry: Many alcohols and their ester derivatives with molecular weights comparable to this compound are known to have characteristic scents. Research has been conducted on the synthesis of novel long-chain alcohol derivatives, such as derivatives of 10-methoxy-2,6,10-trimethylundecan-5-ol, to explore their potential as new fragrance compounds with desirable notes like floral, fruity, or marine scents. researchgate.netasianpubs.org

Material Science: Long-chain alcohols can be used as precursors for surfactants and polymers. While not a primary focus for this specific molecule, the general class of undecanols can be functionalized to create materials with specific properties.

Below is a data table outlining some of the computed chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.33 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 8 |

| Exact Mass | 186.198365449 Da |

| Complexity | 99.7 |

Data sourced from PubChem CID 219499. nih.gov

The study of this compound and its isomers, such as other methyl-substituted undecanols, contributes to a deeper understanding of structure-property relationships in organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5340-31-8 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

6-methylundecan-6-ol |

InChI |

InChI=1S/C12H26O/c1-4-6-8-10-12(3,13)11-9-7-5-2/h13H,4-11H2,1-3H3 |

InChI Key |

RMTFYBCGUKERHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(CCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methylundecan 6 Ol

Total Synthesis Approaches for 6-Methylundecan-6-ol and Analogues

The construction of the this compound carbon skeleton, featuring a quaternary stereocenter, is a significant synthetic challenge. Total synthesis approaches primarily rely on the formation of carbon-carbon bonds at a sterically congested center.

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and is widely used for synthesizing alcohols. mnstate.eduorganic-chemistry.org The synthesis of tertiary alcohols, such as this compound, is classically achieved through the nucleophilic addition of a Grignard reagent to a ketone. organic-chemistry.orgkhanacademy.org This reaction involves treating a carbonyl compound with an organomagnesium halide in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. scienceinfo.comkhanacademy.org

For the specific synthesis of this compound, two primary retrosynthetic disconnections are logical. Both pathways involve the addition of a Grignard reagent to a suitable ketone precursor to form the target tertiary alcohol. masterorganicchemistry.com

Pathway A: This approach involves the reaction of undecan-6-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone.

Pathway B: An alternative route is the reaction of 2-heptanone with a pentyl Grignard reagent, such as pentylmagnesium bromide (CH₃(CH₂)₄MgBr). Here, the larger pentyl nucleophile adds to the ketone.

These two primary Grignard-based approaches are summarized in the table below.

| Pathway | Ketone Precursor | Grignard Reagent | Reaction Description |

|---|---|---|---|

| A | Undecan-6-one | Methylmagnesium Bromide | The methyl carbanion from the Grignard reagent adds to the carbonyl of undecan-6-one. |

| B | 2-Heptanone | Pentylmagnesium Bromide | The pentyl carbanion from the Grignard reagent adds to the carbonyl of 2-heptanone. |

While effective for creating the carbon skeleton, standard Grignard additions to prochiral ketones result in a racemic mixture of the chiral alcohol, necessitating further resolution or the use of more advanced stereoselective methods.

The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic synthesis, primarily due to the steric hindrance around the reactive center. researchgate.net This steric congestion can impede the ability of a catalyst to effectively recognize and control the facial selectivity of the nucleophilic attack on the ketone. chinesechemsoc.org Despite these difficulties, several strategies have been developed to achieve stereoselectivity.

Catalytic asymmetric addition of carbon nucleophiles to ketones is a highly desirable route. researchgate.net This can involve the use of chiral ligands complexed to a metal center, which coordinates to the ketone and directs the incoming nucleophile to one of the two enantiotopic faces. Another approach is the dynamic kinetic resolution (DKR) of racemic alcohols, which combines an enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub However, the racemization of tertiary alcohols cannot proceed through a typical catalytic redox process and requires alternative methods, such as those involving the cleavage of the C-O bond to form a carbocation intermediate. mdpi.comencyclopedia.pub

Recent advancements have included the development of highly diastereo- and enantioselective cyanosilylation of α-branched ketones, which provides a route to chiral tertiary alcohols with adjacent stereocenters. chinesechemsoc.org Such methods demonstrate the potential for creating complex, stereochemically rich tertiary alcohols from racemic ketone starting materials. chinesechemsoc.org

The synthesis of undecanol derivatives is relevant to the fields of biochemistry and materials science. getidiom.com While many established methods focus on linear primary alcohols like 1-undecanol, which can be prepared by the reduction of undecanal or ethyl undecanoate, these methods are not directly applicable to branched tertiary structures. chemicalbook.comataman-chemicals.com The synthesis of 1-undecanol can be achieved through various means, including the Grignard reaction of nonyl magnesium bromide with ethylene oxide. ataman-chemicals.com

Novel routes applicable to more complex structures often focus on catalytic processes. For instance, the one-pot isomerization of double bonds in fatty acid esters, followed by cross-metathesis, has been used to produce precursors for compounds like 1,6-hexanediol. researchgate.net While not directly applied to this compound, these advanced catalytic strategies highlight the ongoing development of synthetic methodologies that could be adapted for the construction of complex alcohol derivatives from different starting materials.

Derivatization Reactions for Analytical and Synthetic Applications

Derivatization of this compound is essential for two main purposes: to activate the hydroxyl group for further synthetic transformations and to enhance its detectability and separation in analytical procedures.

The hydroxyl group of an alcohol is a poor leaving group, which limits its utility in nucleophilic substitution reactions. msu.edu Therefore, a primary goal of derivatization is to convert the -OH group into a more stable leaving anion. msu.edulibretexts.org This is particularly important for tertiary alcohols, which tend to react via SN1 and E1 pathways. libretexts.org

Common strategies involve converting the alcohol into an ester of a strong acid. msu.edulibretexts.org

Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl group into a sulfonate ester (tosylate, mesylate). These are excellent leaving groups, approximately 10¹³ to 10¹⁶ times more stable than the hydroxide ion, facilitating subsequent substitution or elimination reactions. msu.edu

Acylation: Alcohols can be converted into esters for characterization. For instance, reaction with 3,5-dinitrobenzoyl chloride produces a solid crystalline derivative with a sharp melting point, which is a classical method for identifying alcohols. sciepub.com

Silylation: The hydroxyl group can be protected by converting it into a silyl ether, for example, by reacting it with a silyl halide like trimethylsilyl chloride (TMSCl). This increases the thermal stability and volatility of the compound, which is useful in both synthesis and analysis. libretexts.org

| Reagent Type | Example Reagent | Derivative Formed | Primary Purpose |

|---|---|---|---|

| Sulfonyl Chloride | Tosyl Chloride | Tosylate Ester | Create a good leaving group for substitution/elimination. nih.gov |

| Acid Chloride | 3,5-Dinitrobenzoyl Chloride | 3,5-Dinitrobenzoate Ester | Formation of a crystalline solid for identification. sciepub.com |

| Silyl Halide | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (TMS) Ether | Protection of the hydroxyl group; increase volatility for GC. libretexts.orgacs.org |

| Acylating Agent | Bromoacetyl Chloride | Bromoacetate Ester | Analysis by mass spectrometry. researchgate.net |

For analytical purposes, especially in trace analysis using gas chromatography (GC), derivatization is often necessary to improve the analyte's properties. nih.gov Alcohols can have poor ionization properties and their hydroxyl moiety can lead to undesirable interactions with the GC column. nih.gov Derivatization can increase volatility, improve thermal stability, and introduce a functional group that enhances the response of a specific detector.

One of the most effective methods for the sensitive detection of alcohols is derivatization with pentafluorobenzoyl chloride (PFBCl). nih.govnih.gov This reaction converts the alcohol into its corresponding pentafluorobenzoyl (PFBoyl) ester. The PFBoyl group is highly electrophilic, making the derivative extremely sensitive to electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). nih.govnih.govresearchgate.net

The derivatization protocol suffers from a lack of established standardized procedures and can be hindered by reagent artifacts. nih.govresearchgate.net However, optimized methods, including microwave-assisted derivatization, can significantly reduce reaction times. researchgate.net Post-derivatization solvent extraction using solvents like dichloromethane or tert-butyl methyl ether can improve the relative response factors compared to direct injection. nih.gov This technique allows for the detection of fatty alcohols at very low concentrations, which would be undetectable otherwise. nih.govub.edu

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound, a tertiary alcohol, is dictated by the structural characteristics of its functional group. The hydroxyl (-OH) group is attached to a tertiary carbon atom, which is bonded to three other carbon atoms (a methyl group, a pentyl group, and another pentyl group). This substitution pattern significantly influences the mechanisms of its reactions, favoring pathways that involve the formation of a stable carbocation intermediate.

Elucidation of Reaction Pathways for Tertiary Alcohol Transformations

Transformations of tertiary alcohols like this compound predominantly proceed through unimolecular reaction pathways, namely SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular). This is due to the high stability of the tertiary carbocation that is formed upon protonation of the hydroxyl group and its subsequent departure as a water molecule. ck12.orglibretexts.org

The initial step in many transformations of tertiary alcohols is the protonation of the hydroxyl group by an acid catalyst, which converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.org The subsequent cleavage of the carbon-oxygen bond is the rate-determining step and results in the formation of a planar tertiary carbocation. byjus.comwikipedia.org This carbocation is stabilized by the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon. ck12.org

Once the carbocation is formed, it can undergo one of two primary reaction pathways:

SN1 Pathway: The carbocation can be attacked by a nucleophile. If the reaction is carried out with a hydrogen halide (like HCl or HBr), the halide ion acts as the nucleophile, leading to the formation of a tertiary alkyl halide. pressbooks.publibretexts.org Due to the stability of the tertiary carbocation, these reactions can often proceed under relatively mild conditions. libretexts.org

E1 Pathway: If a proton is abstracted from a carbon atom adjacent to the carbocation, an alkene is formed. libretexts.orgvedantu.com This elimination reaction is favored at higher temperatures. studentdoctor.net In the case of this compound, the removal of a proton from an adjacent methylene group would lead to the formation of different isomeric alkenes. According to Zaitsev's rule, the most substituted alkene will be the major product. vedantu.com

The table below summarizes the expected reaction pathways for transformations of this compound based on general principles of tertiary alcohol reactivity.

| Reaction Type | Reagents | Typical Conditions | Primary Mechanism | Major Product(s) |

|---|---|---|---|---|

| Substitution | Concentrated HCl | 0 °C | SN1 | 6-Chloro-6-methylundecane |

| Substitution | Concentrated HBr | 0 °C | SN1 | 6-Bromo-6-methylundecane |

| Dehydration (Elimination) | Concentrated H₂SO₄ | 25–80 °C | E1 | 6-Methylundec-5-ene and 6-Methylundec-6-ene |

| Dehydration (Elimination) | Phosphorus oxychloride (POCl₃) in pyridine | 0 °C | E2-like | 6-Methylundec-5-ene and 6-Methylundec-6-ene |

Stereochemical Outcomes in Reactions Involving the Tertiary Alcohol Center

The tertiary carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)-6-Methylundecan-6-ol and (S)-6-Methylundecan-6-ol. The stereochemical outcome of reactions at this center is a direct consequence of the reaction mechanism.

In SN1 reactions, the key intermediate is the trigonal planar and sp²-hybridized tertiary carbocation. libretexts.org Because this intermediate is planar, the incoming nucleophile has an equal probability of attacking from either face of the carbocation. libretexts.orglibretexts.org This leads to the formation of both possible stereoisomers of the product. If the starting material is an enantiomerically pure sample of this compound, the SN1 reaction will produce a racemic mixture of the corresponding alkyl halide, meaning a 50:50 mixture of the (R) and (S) enantiomers. libretexts.orgbrainly.com This process is known as racemization. chemistrysteps.com

In some instances, complete racemization may not be observed. This can be due to the formation of an intimate ion pair, where the leaving group temporarily shields one face of the carbocation from nucleophilic attack, leading to a slight excess of the inverted product.

The table below outlines the expected stereochemical outcomes for reactions at the chiral center of this compound.

| Reaction Type | Mechanism | Starting Material | Stereochemical Outcome | Product Composition |

|---|---|---|---|---|

| Nucleophilic Substitution | SN1 | Enantiomerically pure (R)- or (S)-6-Methylundecan-6-ol | Racemization | A racemic mixture of (R)- and (S)-alkyl halide |

| Elimination | E1 | Enantiomerically pure (R)- or (S)-6-Methylundecan-6-ol | Loss of chirality at the reaction center | Achiral alkenes (as the stereocenter is destroyed) |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Characterization

Gas chromatography-mass spectrometry (GC-MS) is an essential tool for the analysis of volatile and semi-volatile compounds such as 6-Methylundecan-6-ol. ub.eduresearchgate.net It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile organic compounds (VOCs) from a sample matrix for subsequent GC-MS analysis. unicam.itnih.gov The optimization of HS-SPME parameters is critical for the effective profiling of volatile compounds like this compound. Key parameters include the choice of SPME fiber coating, extraction temperature, and equilibration time. For general profiling of alcohols and other volatile compounds, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective due to its affinity for a wide range of analytes. researchgate.net

The sample is typically heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed by the SPME fiber. nih.gov The fiber is then introduced into the hot GC injector, where the analytes are desorbed for chromatographic separation. unicam.itnih.gov The mass spectrometer detects the separated compounds, providing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be characterized by specific fragment ions resulting from the cleavage of the parent molecule.

Table 1: Key GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Description |

|---|---|---|

| 168 | [M-H₂O]⁺ | Loss of a water molecule from the parent alcohol. |

| 129 | [C₉H₁₇]⁺ | Alpha-cleavage, loss of a propyl radical. |

| 115 | [C₈H₁₅]⁺ | Alpha-cleavage, loss of a butyl radical. |

| 73 | [C₄H₉O]⁺ | Fragment containing the hydroxyl group and methyl substituent. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Note: This table represents predicted fragmentation patterns based on typical mass spectrometry behavior of tertiary alcohols. Actual results may vary based on instrumentation and analytical conditions.

For a comprehensive analysis, GC-MS is often used in conjunction with Gas Chromatography with Flame Ionization Detection (GC-FID). While GC-MS is unparalleled for qualitative identification through mass spectral library matching, GC-FID is a robust and reliable method for quantification. nih.govjppres.commasonaco.org The flame ionization detector exhibits a linear response over a wide concentration range for most organic compounds, making it ideal for determining the precise amount of this compound in a sample. nih.gov

In a typical workflow, a sample is analyzed on both systems. GC-MS confirms the identity of the chromatographic peak corresponding to this compound. The same sample is then run on a GC-FID system under identical chromatographic conditions. The peak area from the FID chromatogram is used for quantification, often with the aid of an internal standard for improved accuracy and precision. masonaco.orgnih.gov This dual-detector approach ensures both confident identification and accurate measurement.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a powerful technique for analyzing highly complex mixtures, such as those encountered in metabolomics. researchgate.netmdpi.com This method provides a significant increase in peak capacity and sensitivity compared to conventional one-dimensional GC. mdpi.commetabolomicscentre.ca In metabolomics research, GCxGC-TOFMS can be used to screen for thousands of compounds in biological samples. mdpi.com

If this compound were a component of a complex biological extract, GCxGC-TOFMS would be the ideal tool for its detection and identification. researchgate.net The technique separates components on two different columns (a non-polar column followed by a polar column, for instance), creating a structured two-dimensional chromatogram. researchgate.net This enhanced separation reduces peak co-elution, allowing for cleaner mass spectra and more confident identification of low-abundance compounds. researchgate.net The high data acquisition speed of the TOFMS is essential to capture the very narrow peaks produced by the second-dimension separation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nptel.ac.in

¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of this compound. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, methylene protons at various positions along the aliphatic chains, and the hydroxyl proton. The ¹³C NMR spectrum would display signals for the quaternary carbon at the C6 position, the methyl carbon at C6, and the different methylene and methyl carbons in the two alkyl chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C1 | ~0.89 | t | 3H | ~14.1 |

| C2 | ~1.27 | m | 2H | ~22.6 |

| C3 | ~1.27 | m | 2H | ~31.8 |

| C4 | ~1.27 | m | 2H | ~22.5 |

| C5 | ~1.45 | m | 2H | ~42.5 |

| C6 | - | - | - | ~74.5 |

| C7 | ~1.45 | m | 2H | ~42.5 |

| C8 | ~1.27 | m | 2H | ~22.5 |

| C9 | ~1.27 | m | 2H | ~31.8 |

| C10 | ~1.27 | m | 2H | ~22.6 |

| C11 | ~0.89 | t | 3H | ~14.1 |

| 6-CH₃ | ~1.10 | s | 3H | ~27.0 |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions. 't' = triplet, 's' = singlet, 'm' = multiplet.

Since the C6 carbon of this compound is a chiral center, the compound can exist as two enantiomers (R and S). Standard ¹H and ¹³C NMR cannot distinguish between enantiomers. Advanced NMR techniques are required for stereochemical elucidation. ipb.pt

One common approach involves the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR, leading to separate signals for the R and S forms.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry in more complex molecules by measuring through-space proton-proton interactions. ipb.pt For a single chiral center like in this compound, these techniques are less relevant unless it is part of a larger, more rigid structure. The definitive assignment of absolute configuration (R vs. S) typically requires comparison to an enantiomerically pure standard or the use of methods like vibrational circular dichroism (VCD) in conjunction with theoretical calculations.

Despite a comprehensive search for analytical data on the chemical compound This compound , no specific high-resolution mass spectrometry (HRMS) data, detailed fragmentation patterns, or other advanced spectroscopic or chromatographic research findings could be located in the available scientific literature and databases.

General principles of mass spectrometry for tertiary alcohols suggest that the molecular ion peak is often weak or absent in the mass spectrum. A characteristic fragmentation pathway for these compounds involves the loss of a water molecule. However, without experimental data specific to this compound, a detailed analysis and the creation of data tables as requested is not possible.

Information on the related alkane, 6-methylundecane, is available but does not provide the necessary spectroscopic or chromatographic details for the alcohol functional group in this compound.

Therefore, the requested article focusing solely on the advanced spectroscopic and chromatographic characterization of this compound, including detailed research findings and data tables, cannot be generated at this time due to the lack of available scientific data for this specific compound.

Theoretical and Computational Chemistry Studies of 6 Methylundecan 6 Ol

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. mdpi.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide valuable insights into the structure, stability, and reactivity of 6-methylundecan-6-ol. nih.govnih.gov

For a molecule like this compound, initial calculations would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated. Some basic computed properties for this compound are available from public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26O | PubChem nih.gov |

| Molecular Weight | 186.33 g/mol | PubChem nih.gov |

| XLogP3-AA | 4.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

| Exact Mass | 186.198365 g/mol | PubChem nih.gov |

The electronic structure of this compound would be investigated by analyzing its molecular orbitals (MOs). Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. nih.govresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level suggests a greater ability to donate electrons. For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. unimas.my A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. unimas.my

A hypothetical FMO analysis for this compound would yield data similar to that presented in the illustrative table below.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.5 | Indicates electron-donating ability. |

| LUMO Energy | 4.2 | Indicates electron-accepting ability. |

**Note: The values in Table 2 are for illustrative purposes only and are not the result of actual quantum chemical calculations on this compound.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. rsc.orgimist.ma For this compound, a tertiary alcohol, a potential reaction for investigation would be acid-catalyzed dehydration.

In a computational study of this reaction, the geometries of the reactant (protonated this compound), the transition state for the loss of a water molecule to form a carbocation intermediate, and the subsequent transition states for the formation of various alkene products would be optimized. The energies of each of these structures would be calculated to map out the potential energy surface of the reaction. nih.gov

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Analysis of the transition state's geometry provides insights into the bonding changes occurring during the reaction. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energy barriers (activation energies) would allow for the prediction of the reaction's feasibility and the relative rates of formation of different products, thus predicting the regioselectivity of the elimination reaction.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics simulations would model the movement of the atoms in this compound over time, providing a dynamic picture of its conformational landscape. canada.ca These simulations can reveal the most stable conformers and the energy barriers for interconversion between them.

Conformational analysis involves a systematic search for low-energy conformations. For a long-chain alcohol like this compound, this would involve rotating the various C-C and C-O single bonds to identify the most stable arrangements of the alkyl chains and the hydroxyl group. The results of such an analysis are typically presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. This analysis helps in understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Branched Undecanols

Identification in Biological Extracts and Natural Sources

The tertiary alcohol 6-Methylundecan-6-ol has been identified as a component of the volatile organic compounds emitted by several plant species. Gas chromatography-mass spectrometry (GC-MS) analysis is a common technique used to identify the chemical constituents of plant essential oils and extracts.

In studies of Andrographis paniculata, a therapeutic herb, various phytochemicals have been identified in leaf, stem, and callus extracts thepharmajournal.com. While a detailed list of all compounds from every study is extensive, the presence of diverse molecular weight phytochemicals is a consistent finding thepharmajournal.com.

The following table summarizes the major and minor chemical constituents commonly found in the essential oil of Artemisia argyi.

| Compound Class | Major Components | Minor Components |

| Monoterpenoids | Eucalyptol, Camphor, Borneol, α-Thujone | Linalool, Chrysanthenone, Terpinen-4-ol |

| Sesquiterpenoids | Caryophyllene, Germacrene D, β-Farnesene | Spathulenol, Caryophyllene oxide |

| Other Alcohols | 1,5-heptadien-4-ol, 3,3,6-trimethyl- | |

| Fatty Acids | n-Hexadecanoic acid, 9,12,15-Octadecatrienoic acid |

This table represents a generalized profile, and the presence and concentration of specific compounds, including this compound, can vary.

Branched-chain alcohols, a class of compounds that includes this compound, are known to be produced by various microorganisms. These compounds can be synthesized through metabolic pathways that are either native to the organism or have been introduced through genetic engineering. For instance, engineered strains of Ralstonia eutropha have been shown to produce branched-chain higher alcohols like isobutanol and 3-methyl-1-butanol by redirecting carbon flux from storage pathways nih.govresearchgate.net.

Microbial production of branched-chain fatty alcohols has also been achieved in engineered Escherichia coli. By dividing the biosynthetic pathway into modules—α-keto acid synthesis, acyl-ACP generation, and alcohol formation—researchers have been able to optimize the production of these compounds nih.gov. These strategies often involve the overexpression of genes from various organisms to create efficient production pathways nih.govnih.govresearchgate.net.

Volatile organic compounds, including branched alcohols, play crucial roles in chemical communication between organisms. In insects, these chemical signals, often referred to as semiochemicals, can act as pheromones, allomones, kairomones, or synomones. Pheromones are involved in intraspecies communication, such as mate attraction, while other semiochemicals mediate interspecies interactions.

The complexity of these chemical signals is notable; they are often composed of multiple components in specific ratios nih.gov. The background of plant volatiles can influence how insects perceive these pheromone signals nih.gov. While specific research on this compound as a pheromone is not extensively detailed in the provided context, the broader class of methyl-branched alcohols is known to be active in this regard. For example, 6-methyloctan-3-ol is a known semiochemical for certain ant species pherobase.com. The intricate nature of these chemical signaling systems suggests that even minor components of a volatile blend can have significant biological activity.

Elucidation of Biosynthetic Routes for Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols in microorganisms typically originates from amino acid metabolic pathways nih.govepa.gov. The 2-keto acid intermediates from these pathways are diverted towards alcohol synthesis through the action of enzymes like 2-ketoacid decarboxylase and alcohol dehydrogenase researchgate.net.

In the case of fatty alcohols, biosynthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA nih.gov. The fatty acid synthase complex then catalyzes the formation of fatty acids. The production of branched-chain fatty alcohols requires the introduction of branched-chain precursors into this pathway nih.govnih.gov.

The formation of a tertiary alcohol like this compound involves the addition of a nucleophile to a ketone. While enzymatic methods for the synthesis of secondary alcohols are well-established, the enzymatic synthesis of tertiary alcohols is more challenging researchgate.net. However, some enzymes, such as aldolases, can catalyze carbon-carbon bond formations that lead to tertiary alcohol products, although they may require activated substrates researchgate.net. Photo-enzymatic cascades, combining a photocatalyst for alcohol oxidation with an enzyme for reductive amination, represent another innovative approach to synthesizing chiral amines from alcohols, which proceeds through a ketone intermediate mdpi.com.

The biosynthesis of the vast array of plant volatiles, including branched alcohols, is governed by a diverse set of enzymes, with terpene synthases (TPS) playing a key role in the production of terpenoids frontiersin.orgoup.com. Genome-wide and transcriptomic analyses of TPS gene families in various plant species have provided insights into their evolution, function, and regulation nih.govnih.govfrontiersin.org.

These studies reveal that TPS gene families have expanded and diversified through gene duplication and neofunctionalization, leading to the production of a wide range of terpene structures nih.govfrontiersin.org. The expression of TPS genes can be specific to certain tissues or developmental stages and can be induced by environmental cues frontiersin.orgnih.gov. For example, in Medicago truncatula and Arabidopsis thaliana, TPS gene expression has been localized to trichomes, suggesting a role for these structures in terpene biosynthesis and plant defense nih.gov.

The following table provides a simplified overview of the terpene synthase gene subfamilies and their primary products.

| TPS Subfamily | Primary Products |

| TPS-a | Sesquiterpenes |

| TPS-b | Monoterpenes |

| TPS-c | Diterpenes |

| TPS-e/f | Diterpenes |

| TPS-g | Monoterpenes |

This table is a general classification, and the specific functions of individual TPS genes can vary.

Environmental Transformation and Fate of 6 Methylundecan 6 Ol

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 6-Methylundecan-6-ol, two primary abiotic degradation pathways would be of interest: photolysis and hydrolysis.

Photolysis is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of an organic molecule to photolysis depends on its ability to absorb light at relevant wavelengths and the efficiency with which this absorbed energy leads to bond cleavage. Without experimental data, it is difficult to predict the rate of photolysis for this compound. Research would be needed to determine its UV-visible absorption spectrum and quantum yield of degradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alcohols, including tertiary alcohols like this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-oxygen bond in alcohols is strong, and the hydroxyl group is a poor leaving group, making them resistant to this degradation pathway. Significant hydrolysis would likely only occur under extreme pH or high-temperature conditions, which are not typical of most natural environments.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The primary pathway for the breakdown of many organic compounds in the environment is through the metabolic activity of microorganisms such as bacteria and fungi. The structure of this compound, being a tertiary alcohol with a relatively long alkyl chain, presents specific considerations for its biodegradability.

Tertiary alcohols are generally more resistant to microbial degradation than primary or secondary alcohols. This is because the tertiary carbon atom, which is bonded to the hydroxyl group, lacks a hydrogen atom. Many microbial alcohol dehydrogenase enzymes, which initiate the degradation of primary and secondary alcohols, work by removing this hydrogen.

However, some microorganisms have evolved alternative pathways to metabolize tertiary alcohols. These can include:

Hydroxylation: Introduction of a second hydroxyl group at a different position in the molecule, which can then be further oxidized.

Desaturation: Formation of a double bond, leading to an alkene that can be subsequently metabolized.

Omega-oxidation: Oxidation of the terminal methyl group of one of the alkyl chains.

The rate and extent of biotic degradation of this compound would depend on various factors, including the presence of adapted microbial populations, temperature, oxygen availability (aerobic vs. anaerobic conditions), and nutrient levels in the environment. Detailed studies, such as ready biodegradability tests (e.g., OECD 301 series) and simulation studies, would be required to determine its persistence and the specific metabolic pathways involved.

Environmental Partitioning and Mobility Studies in Various Matrices

Understanding how this compound partitions between different environmental compartments—such as water, soil, sediment, and air—is crucial for predicting its environmental exposure and potential impacts. Key parameters that would need to be determined through experimental or validated modeling studies include:

Water Solubility: This parameter affects the concentration of the compound that can be dissolved in water and its potential to be transported in aquatic systems.

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity and is used to predict its tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. A higher Kow value suggests a greater affinity for fatty tissues and organic carbon.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of the compound to adsorb to the organic fraction of soil and sediment. A high Koc value would suggest low mobility in soil and a tendency to accumulate in sediments.

Vapor Pressure and Henry's Law Constant: These parameters determine the likelihood of the compound to volatilize from water or soil surfaces into the atmosphere.

Without these experimentally determined values, predicting the environmental mobility and partitioning of this compound remains speculative. The table below illustrates the type of data that would be necessary for a comprehensive environmental assessment.

Table 1: Essential Physicochemical and Environmental Fate Properties for this compound (Data Not Available)

| Property | Value | Method/Reference |

|---|---|---|

| Water Solubility (mg/L) | Data not available | e.g., OECD 105 |

| log Kow | Data not available | e.g., OECD 107/117 |

| log Koc | Data not available | e.g., OECD 121 |

| Vapor Pressure (Pa) | Data not available | e.g., OECD 104 |

| Henry's Law Constant (Pa·m³/mol) | Data not available | Calculated/Experimental |

| Ready Biodegradability (%) | Data not available | e.g., OECD 301F |

| Half-life in Soil (days) | Data not available | Simulation Study |

| Half-life in Water (days) | Data not available | Simulation Study |

Advanced Research Applications and Methodological Development Involving 6 Methylundecan 6 Ol

Application as a Model Compound in Fundamental Organic Chemistry Research

Tertiary alcohols, such as 6-methylundecan-6-ol, serve as important model compounds for investigating fundamental principles in organic chemistry. Their structure, which lacks a hydrogen atom on the carbon bearing the hydroxyl group, dictates their reactivity, particularly in oxidation reactions and nucleophilic substitution. quora.combyjus.com

Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because the carbinol carbon is not bonded to a hydrogen atom. libretexts.org This inherent stability allows researchers to study other transformations within a molecule without interference from oxidation of the alcohol functionality. However, under harsh conditions with strong oxidizing agents, they can undergo fragmentation, providing insights into reaction mechanisms under extreme conditions. ijrpr.com

Furthermore, the study of nucleophilic substitution reactions at the tertiary carbon of compounds like this compound is crucial for understanding S_N1 reaction mechanisms. The steric hindrance around the hydroxyl group and the stability of the resulting tertiary carbocation favor this unimolecular pathway. By studying the kinetics and stereochemistry of such reactions, researchers can elucidate the influence of solvent effects, nucleophile strength, and leaving group ability on the reaction outcome.

The physicochemical properties of tertiary alcohols are also of fundamental interest. The presence of the hydroxyl group allows for hydrogen bonding, influencing properties like boiling point and solubility. libretexts.org However, the bulky alkyl groups in a molecule like this compound can create significant steric hindrance, affecting intermolecular interactions and conformational preferences. Computational studies on simpler tertiary alcohols like tert-butyl alcohol have been used to examine the structural and energetic effects of solvation, providing a basis for understanding the behavior of more complex tertiary alcohols in solution.

Table 1: Physicochemical Properties of Tertiary Alcohols

| Property | General Trend for Tertiary Alcohols | Influence of Structure |

| Boiling Point | Generally lower than primary and secondary alcohols of similar molecular weight due to less efficient packing and weaker intermolecular hydrogen bonding caused by steric hindrance. | Increased branching and larger alkyl groups can further lower the boiling point. |

| Solubility in Water | Decreases as the size of the alkyl groups increases due to the larger nonpolar hydrocarbon portion. | The hydroxyl group contributes to water solubility through hydrogen bonding. |

| Acidity | Generally less acidic than primary and secondary alcohols in the gas phase, but this can be influenced by solvation effects in solution. | The electron-donating alkyl groups destabilize the alkoxide conjugate base. |

| Oxidation | Resistant to oxidation under mild conditions. | Lack of a hydrogen atom on the carbinol carbon prevents typical oxidation mechanisms. |

This table presents generalized trends for tertiary alcohols and is intended for illustrative purposes.

Integration into Methodological Development for Complex Molecular Synthesis

The synthesis of tertiary alcohols is a significant area of research, and these compounds, in turn, are valuable intermediates in the synthesis of more complex molecules. nih.gov The construction of the sterically hindered carbon center bearing the hydroxyl group presents a synthetic challenge, and various methods have been developed to achieve this. nih.gov

One of the most common methods for synthesizing tertiary alcohols is the reaction of a ketone with an organometallic reagent, such as a Grignard or organolithium reagent. youtube.com For the synthesis of this compound, undecan-6-one could be reacted with methylmagnesium bromide. Conversely, the reaction of a smaller ketone with a larger Grignard reagent could also be envisioned. The efficiency and selectivity of these reactions are critical areas of study in synthetic methodology. Recent advancements have focused on developing highly enantioselective methods for the synthesis of chiral tertiary alcohols. nih.gov

Once formed, tertiary alcohols can be used in a variety of subsequent transformations. For example, they can serve as precursors for the formation of alkenes through dehydration reactions. The regioselectivity of this elimination (Zaitsev vs. Hofmann) is a key area of investigation in synthetic methods. They can also be converted into alkyl halides, which are versatile intermediates for further functionalization.

The development of new catalytic systems that can utilize tertiary alcohols as substrates is an active area of research. For instance, visible-light-driven methods have been developed for the deoxygenative alkylation of various substrates using tertiary alcohols as the alkylating agents. acs.org This highlights the ongoing effort to expand the synthetic utility of this class of compounds.

Table 2: Synthetic Routes to Tertiary Alcohols

| Method | Description | Example Reactants for this compound |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a ketone. | Undecan-6-one and Methylmagnesium Bromide |

| Organolithium Reaction | Addition of an organolithium reagent to a ketone. | Undecan-6-one and Methyllithium |

| Hydration of Alkenes | Acid-catalyzed addition of water to a trisubstituted alkene. | 6-Methylundec-5-ene or 6-Methylundec-6-ene |

This table provides examples of established synthetic methods for the preparation of tertiary alcohols.

Contribution to Structure-Activity Relationship (SAR) Studies in Related Chemical Classes (excluding direct biological activity)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and interactions. While direct biological activity is excluded from this discussion, the principles of SAR are broadly applicable to the physical and chemical properties of molecules. In this context, tertiary alcohols like this compound and its analogs can be used to probe the effects of steric bulk and hydrogen bonding capability.

In materials science, for example, the incorporation of a tertiary alcohol moiety into a polymer or surfactant can significantly alter its properties. The bulky nature of the group can disrupt chain packing, leading to changes in melting point, glass transition temperature, and crystallinity. The hydrogen-bonding hydroxyl group can influence solubility and interactions with other materials. By systematically varying the alkyl chains attached to the tertiary carbon, researchers can establish clear SARs for these physical properties.

In a recent study on Hsp90α-selective inhibitors, a series of analogues containing a tertiary alcohol were synthesized to modulate hydrogen-bonding interactions and to probe for steric and hydrophobic interactions within a binding site. nih.govnih.gov This research, while focused on a biological target, exemplifies the methodological approach of using a tertiary alcohol as a scaffold to systematically explore how structural modifications impact molecular interactions. The tertiary alcohol's ability to act as a hydrogen-bond acceptor was a key feature investigated in this study. nih.gov

By synthesizing a series of related tertiary alcohols with varying alkyl chain lengths and branching, researchers can systematically study how these structural changes affect properties such as:

Reactivity: The steric environment around the hydroxyl group can influence reaction rates and pathways.

Spectroscopic Properties: The chemical shifts in NMR spectroscopy and vibrational frequencies in IR spectroscopy can be correlated with the electronic and steric environment of the alcohol.

Chromatographic Behavior: Retention times in gas or liquid chromatography are sensitive to the size, shape, and polarity of the molecule.

These fundamental SAR studies, while not directly assessing biological activity, provide crucial data for designing molecules with specific desired physicochemical properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.